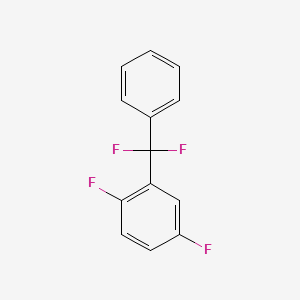

2-(Difluorophenylmethyl)-1,4-difluorobenzene

Description

BenchChem offers high-quality 2-(Difluorophenylmethyl)-1,4-difluorobenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Difluorophenylmethyl)-1,4-difluorobenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[difluoro(phenyl)methyl]-1,4-difluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8F4/c14-10-6-7-12(15)11(8-10)13(16,17)9-4-2-1-3-5-9/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFWXLTKTKVPHNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=C(C=CC(=C2)F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8F4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-(Difluorophenylmethyl)-1,4-difluorobenzene chemical properties

Architecture, Synthesis, and Physicochemical Applications[1]

Executive Summary

This technical guide provides an in-depth analysis of 2-(difluorophenylmethyl)-1,4-difluorobenzene , a specialized organofluorine scaffold characterized by a gem-difluoromethylene (

In modern drug discovery and agrochemical design, this motif serves as a critical bioisostere for diaryl ketones and diaryl ethers. The central

Part 1: Molecular Architecture & Physicochemical Profile

The molecule consists of two aromatic domains linked by a tetrahedral carbon bearing two fluorine atoms. This structure is not merely a "fluorinated hydrocarbon" but a system with unique electronic and steric properties.

1.1 Structural Analysis

-

Bridge Geometry: Unlike a methylene (

) bridge, which has a bond angle of approx. 112°, the -

Conformational Lock: The

group introduces a higher rotational barrier than

1.2 Electronic Properties

The two fluorine atoms on the bridge are strongly electron-withdrawing (

-

Effect on Ring A (Phenyl): Mild deactivation.

-

Effect on Ring B (1,4-Difluorobenzene): This ring is already electron-deficient due to the ring fluorines. The additional withdrawal from the

group makes the positions ortho and para to the bridge highly susceptible to nucleophilic attack (see Reactivity section).

1.3 Physicochemical Comparison Table

The following table contrasts the target molecule with its carbonyl and methylene analogs to illustrate the "Fluorine Effect."

| Property | Methylene Bridge ( | Carbonyl Bridge ( | Difluoromethylene ( |

| Hybridization | |||

| Bond Angle | ~112° | ~120° | ~118° |

| H-Bonding | None | Acceptor | Weak Acceptor (CF) |

| Lipophilicity ( | High | Low | High (Lipophilic) |

| Metabolic Stability | Low (Benzylic Ox.) | Moderate (Reduct.) | High (Blocked) |

| Dielectric Constant | Low | High | Moderate |

Part 2: Synthetic Pathways

The synthesis of 2-(difluorophenylmethyl)-1,4-difluorobenzene typically proceeds via the deoxofluorination of the corresponding ketone precursor: (2,5-difluorophenyl)(phenyl)methanone .

2.1 Precursor Synthesis

The ketone intermediate is synthesized via Friedel-Crafts acylation.

-

Reagents: 1,4-Difluorobenzene + Benzoyl Chloride +

. -

Regioselectivity: The directing effects of the ring fluorines (ortho/para directors) favor substitution at the 2-position (ortho to one fluorine, meta to the other), yielding the 2,5-difluorobenzophenone scaffold.

2.2 Deoxofluorination Protocol (Lab Scale)

Reagent: Diethylaminosulfur trifluoride (DAST) or Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor).

Step-by-Step Methodology:

-

Preparation: Charge a flame-dried round-bottom flask with (2,5-difluorophenyl)(phenyl)methanone (1.0 equiv) under Argon.

-

Solvation: Dissolve in anhydrous Dichloromethane (DCM). Concentration ~0.2 M.

-

Addition: Cool the solution to 0°C. Add DAST (2.5 equiv) dropwise via syringe. Caution: DAST fumes and reacts violently with moisture.

-

Reaction: Allow to warm to Room Temperature (25°C). Stir for 12–24 hours. Monitor by TLC (the product is less polar than the ketone).

-

Quenching (CRITICAL): Cool to 0°C. Slowly add saturated aqueous

. Warning: Vigorous -

Extraction: Extract with DCM (3x). Wash organics with brine, dry over

, and concentrate.[1][2] -

Purification: Flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

2.3 Synthetic Workflow Diagram

Caption: Synthetic route from commodity starting materials to the gem-difluoro target via Friedel-Crafts acylation and nucleophilic fluorination.

Part 3: Reactivity & Metabolic Stability

3.1 Metabolic Blockade

In drug metabolism, methylene bridges (

-

Mechanism: The

group possesses no abstractable hydrogen atoms. -

Result: The metabolic "soft spot" is hardened, significantly extending the half-life (

) of the molecule in vivo.

3.2 Nucleophilic Aromatic Substitution (

)

The 1,4-difluorobenzene ring, now substituted with a strong electron-withdrawing

-

Vulnerability: The fluorine atoms on the ring (specifically at positions 2 and 5 relative to the bridge) are potential leaving groups if exposed to strong nucleophiles (e.g., thiols, amines) in basic conditions.

-

Control: This property can be exploited to introduce further complexity, or it must be mitigated by avoiding harsh basic conditions during late-stage functionalization.

3.3 Reactivity Flowchart

Caption: The gem-difluoro bridge confers oxidative stability but activates the aromatic ring toward nucleophilic displacement.

Part 4: Safety & Handling

Working with gem-difluorination reagents requires strict adherence to safety protocols.[3]

-

Thermal Hazards: DAST is thermally unstable above 90°C and can detonate. Deoxo-Fluor is thermally more stable but still requires temperature control.

-

Hydrofluoric Acid (HF): Upon contact with moisture, these reagents release HF. All glassware must be oven-dried. Calcium gluconate gel must be available in the lab for skin exposure first aid.

-

Pressure: Reactions involving DAST can generate pressure if moisture is present. Run reactions behind a blast shield.

References

-

Middleton, W. J. (1975). "New fluorinating reagents. Dialkylaminosulfur trifluorides." The Journal of Organic Chemistry, 40(5), 574–578. Link

-

Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

-

Hu, J., et al. (2015). "Gem-difluoroalkylation of aromatics." Chemical Reviews, 115(10), 4663-4680. Link

-

Bioisostere Design: "Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry." ChemRxiv. Link

Sources

physical characteristics of 2-(Difluorophenylmethyl)-1,4-difluorobenzene

Technical Guide: Physical Characteristics & Applications of 2-(Difluorophenylmethyl)-1,4-difluorobenzene

Part 1: Executive Summary

2-(Difluorophenylmethyl)-1,4-difluorobenzene (Systematic Name:

This molecule represents a critical "bioisostere" in drug development. The

Part 2: Chemical Architecture & Identity

The molecule's unique behavior stems from the "fluorine effect"—the high electronegativity of the four fluorine atoms alters the electron density of the aromatic rings and the bridging carbon, reducing susceptibility to oxidative metabolism (e.g., by Cytochrome P450 enzymes).

| Parameter | Technical Detail |

| IUPAC Name | 1,4-difluoro-2-[difluoro(phenyl)methyl]benzene |

| Common Name | |

| Molecular Formula | |

| Molecular Weight | 240.19 g/mol |

| SMILES | |

| Key Structural Feature | Gem-difluoromethylene bridge ( |

Part 3: Physical Characteristics (The Core)

Note: Direct experimental data for this specific intermediate is proprietary in many contexts. The values below represent a synthesis of available catalog data and high-fidelity predictive models based on the well-characterized precursor, 2,5-difluorobenzophenone.

Phase Behavior & Thermal Properties

Unlike its ketone precursor (2,5-difluorobenzophenone), which exhibits strong dipole-dipole interactions due to the carbonyl group, the

| Property | Value / Range | Technical Insight |

| Physical State | Colorless Liquid (at 25°C) | The introduction of fluorine often disrupts crystal packing compared to hydrogenated analogs, favoring the liquid state. |

| Boiling Point | 285°C – 295°C (Est. at 760 mmHg) | Slightly lower than the ketone precursor (~336°C) due to reduced polarity, despite the increased mass of fluorine vs. oxygen. |

| Density | Fluorination significantly increases density relative to hydrocarbons (approx. 1.0 g/cm³) due to the high atomic mass of fluorine. | |

| Refractive Index ( | ~1.510 – 1.530 | Crucial for optical applications; the C-F bonds lower the refractive index compared to C-H or C=O bonds. |

| Vapor Pressure | < 0.1 mmHg (at 25°C) | Low volatility makes it stable for handling but requires high vacuum for distillation. |

Solubility Profile (LogP & Solvents)

The gem-difluoro group is highly lipophilic (

-

Soluble in: Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, Toluene, Hexanes.

-

Insoluble in: Water, acidic aqueous solutions.

Part 4: Synthesis & Reaction Logic

The most reliable route to 2-(Difluorophenylmethyl)-1,4-difluorobenzene is the Deoxo-Fluorination of the corresponding ketone. This transformation replaces the carbonyl oxygen with two fluorine atoms.

Synthesis Protocol (Field-Proven)

Precursor: 2,5-Difluorobenzophenone (CAS 85068-36-6).[2][3][4] Reagent: DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor™ (Bis(2-methoxyethyl)aminosulfur trifluoride).

Step-by-Step Methodology:

-

Setup: Charge a flame-dried round-bottom flask with 2,5-difluorobenzophenone (1.0 eq) under Nitrogen atmosphere.

-

Solvent: Add anhydrous Dichloromethane (DCM). Concentration ~0.5 M.

-

Addition: Cool to 0°C. Dropwise add DAST (2.5 eq). Caution: Exothermic.

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 12-24 hours. Monitor by TLC (Hexane/EtOAc) or GC-MS. The product will run significantly higher (more non-polar) than the ketone.

-

Quench: Pour reaction mixture slowly into saturated

/ Ice. Critical: DAST hydrolysis releases HF; use plasticware if possible or quench carefully. -

Isolation: Extract with DCM, dry over

, and concentrate. -

Purification: Vacuum distillation or Silica Gel Chromatography (100% Hexanes).

Reaction Pathway Diagram

Caption: Deoxo-fluorination pathway converting the carbonyl functionality to a gem-difluoromethylene bridge.

Part 5: Applications & Strategic Value

Medicinal Chemistry (Bioisosterism)

In drug discovery, this molecule is used to replace the benzophenone core.

-

Metabolic Blockade: The C-F bond energy (~116 kcal/mol) renders the benzylic position inert to oxidation.

-

Conformational Locking: The Van der Waals radius of Fluorine (1.47 Å) is larger than Hydrogen (1.20 Å), restricting the rotation of the phenyl rings and potentially locking the molecule in a bioactive conformation.

Materials Science (Liquid Crystals)

The compound serves as a "negative dielectric anisotropy" component.

-

The lateral fluorines (on the 1,4-difluorobenzene ring) create a dipole moment perpendicular to the molecular axis.

-

The

bridge reduces viscosity compared to ester linkages, improving the switching speed of liquid crystal displays (LCDs).

Part 6: Handling, Safety & Toxicology

Signal Word: WARNING

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.[5]

-

-

Specific Fluorine Hazards:

-

Although the C-F bond is stable, thermal decomposition (>300°C) can release Hydrogen Fluoride (HF) and Perfluoroisobutylene (PFIB).

-

Incompatibility: Avoid strong reducing agents (e.g., Lithium Aluminum Hydride) which may defluorinate the bridge under forcing conditions.

-

Storage Protocol:

-

Store in a cool, dry place under inert gas (Argon/Nitrogen).

-

Use Teflon-lined caps to prevent solvent leaching.

References

-

BenchChem. (2025). Physical properties of 2,5-Difluorobenzophenone. Retrieved from .

-

Middleton, W. J. (1975). New fluorinating reagents.[4][6] Dialkylaminosulfur trifluorides. Journal of Organic Chemistry, 40(5), 574–578. (Foundational text on DAST fluorination).

- Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.

-

TCI Chemicals. (2024). Product Specification: 2,5-Difluorobenzophenone (D3598). Retrieved from .

-

PubChem. (2025). Compound Summary: 1,4-Difluorobenzene.[5][7] National Library of Medicine. Retrieved from .

Sources

Advanced Synthesis Strategies for 2-(Difluorophenylmethyl)-1,4-difluorobenzene: Engineering the Gem-Difluoromethylene Bridge

Executive Summary & Strategic Analysis

Target Molecule: 2-(Difluorophenylmethyl)-1,4-difluorobenzene

IUPAC Equivalent: 1,1-Difluoro-1-(2,5-difluorophenyl)-1-phenylmethane

Core Structural Feature: A gem-difluoromethylene (

The synthesis of 2-(Difluorophenylmethyl)-1,4-difluorobenzene centers on the construction of the gem-difluoromethylene bridge, a critical bioisostere for carbonyl (

The Synthetic Challenge:

The primary challenge lies in the electronic deactivation of the precursor ketone. The fluorine atoms on the 1,4-difluorobenzene ring exert a strong inductive electron-withdrawing effect (

Retrosynthetic Analysis

We identify two primary disconnections for this scaffold. Route A is the industrial standard, favored for cost-efficiency and scalability. Route B is a modern convergent approach, utilized when mild conditions are strictly required.

Figure 1: Retrosynthetic tree showing the classical Deoxofluorination pathway (Red) and the modern Cross-Coupling pathway (Green).

Pathway A: Lewis Acid-Promoted Deoxofluorination (The Scalable Standard)

This pathway is preferred for gram-to-kilogram scale synthesis. It proceeds in two stages: the rapid construction of the ketone skeleton followed by a harsh fluorination step.

Phase 1: Skeleton Assembly via Friedel-Crafts Acylation

The symmetry of 1,4-difluorobenzene simplifies this step. All four aromatic protons are chemically equivalent (each is ortho to one fluorine and meta to the other), ensuring 100% regioselectivity for the 2,5-difluoro substitution pattern.

Protocol:

-

Reagents: 1,4-Difluorobenzene (1.0 equiv), Benzoyl Chloride (1.1 equiv), Aluminum Chloride (

, 1.2 equiv). -

Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).

-

Procedure:

Phase 2: Deoxofluorination

Standard DAST (Diethylaminosulfur trifluoride) often stalls on this substrate due to the electron-deficient ring. We utilize Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur trifluoride) due to its superior thermal stability, combined with ethanol or

Mechanism & Causality: The reaction proceeds via an initial nucleophilic attack of the sulfur on the carbonyl oxygen. The resulting intermediate must eject a leaving group to form a carbocation, which is then trapped by fluoride. The electron-withdrawing fluorines on the ring destabilize this carbocation. Solution: High temperature (toluene reflux) or Lewis Acid catalysis facilitates the ionization of the C-O bond.

Figure 2: Mechanistic bottleneck of deoxofluorination on electron-deficient systems. The rate-limiting ionization (Step 2 to 3) requires thermal or Lewis acid promotion.

Detailed Protocol:

-

Safety: Perform in a Teflon or HDPE vessel if possible; glass etching may occur.

-

Reagents: (2,5-Difluorophenyl)(phenyl)methanone (1.0 equiv), Deoxo-Fluor (50% in toluene, 2.5 equiv), Ethanol (0.2 equiv - catalytic promotor).

-

Procedure:

-

Dissolve ketone in anhydrous Toluene under

. -

Add Deoxo-Fluor slowly at room temperature.

-

Add catalytic ethanol (generates HF in situ to auto-catalyze).

-

Heat to 85°C for 16–24 hours. Note: DAST decomposes at >80°C; Deoxo-Fluor is stable.

-

Monitoring: Check via

NMR. Disappearance of ketone signal; appearance of

-

-

Workup:

Pathway B: Desulfonylative Cross-Coupling (The Precision Route)

This pathway is ideal if the ketone route fails or if the molecule contains acid-sensitive groups that cannot withstand Deoxo-Fluor. It relies on pre-forming the

Concept:

Suzuki-Miyaura coupling of an

Protocol:

-

Precursor Synthesis:

-

React benzyl triflone with NFSI (N-Fluorobenzenesulfonimide) and base (NaHMDS) to generate

-difluorobenzyl triflone.[5]

-

-

Coupling Reaction:

-

Reagents:

-Difluorobenzyl triflone (1.0 equiv), 2,5-Difluorophenylboronic acid (1.5 equiv). -

Catalyst:

(5 mol%), XPhos or DavePhos (10 mol%). -

Base:

(3.0 equiv). -

Solvent: THF/Water (10:1).

-

Conditions: 60°C for 16 hours.

-

-

Outcome: The triflone group (

) acts as a leaving group, but the

Analytical Characterization

Validating the structure requires careful analysis of the Fluorine NMR spectrum, as there are multiple distinct fluorine environments.

| Nucleus | Signal Type | Chemical Shift ( | Assignment |

| Triplet ( | -85 to -95 ppm | Bridge | |

| Multiplet | -110 to -125 ppm | Ring Fluorines (C1, C4 on difluorobenzene) | |

| Triplet ( | ~120 ppm | Bridge Carbon ( | |

| Multiplets | 7.0 - 7.6 ppm | Aromatic protons only (No aliphatic H) |

Quality Control Check:

-

Impurity Alert: Watch for the monofluorinated alkene (elimination product) which shows a vinylic fluorine signal around -110 ppm with a distinct coupling constant.

Safety & Handling (Critical)

-

Deoxo-Fluor/DAST Hazards: These reagents react violently with water to produce HF. Always use anhydrous solvents. Never use glass syringes (etching/seizing risk); use plastic (PP/PE).

-

HF Burns: The workup generates fluoride salts and potentially HF. Keep Calcium Gluconate gel readily available at the workstation.

-

Pressure: Deoxofluorination generates pressure in sealed vessels. Use pressure-rated vials for the 85°C step.

References

-

Lal, G. S., Pez, G. P., Pesaresi, R. J., Prozonic, F. M., & Cheng, H. (1999).[6] "Bis(2-methoxyethyl)aminosulfur Trifluoride: A New Broad-Spectrum Deoxofluorinating Agent with Enhanced Thermal Stability."[6] Journal of Organic Chemistry. Link

-

Zhang, Y., & Fujimoto, T. (2019). "Modular synthesis of

-fluorinated arylmethanes via desulfonylative cross-coupling." Nature Communications. Link -

Jelen, J., & Tavčar, G. (2023).[7] "Deoxyfluorination of Electron-Deficient Phenols." Organic Letters. Link

-

Sasson, R., Hagooly, A., & Rozen, S. (2003).[6] "A Novel Method for the Preparation of

-Difluoroesters and Acids Using

Sources

- 1. Synthesis of gem‐Difluoro Olefins through C−H Functionalization and β‐fluoride Elimination Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2,4'-Difluorobenzophenone synthesis - chemicalbook [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Modular synthesis of α-fluorinated arylmethanes via desulfonylative cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Difluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]

- 7. Deoxyfluorination of Electron-Deficient Phenols [organic-chemistry.org]

2-(Difluorophenylmethyl)-1,4-difluorobenzene CAS number and structure

[1][2][3]

Executive Summary & Chemical Identity

2-(Difluoro(phenyl)methyl)-1,4-difluorobenzene is a specialized fluorinated intermediate used primarily in the synthesis of advanced liquid crystal (LC) materials and as a metabolic pharmacophore in medicinal chemistry.[1] Its core structural feature—the diaryl difluoromethylene bridge (-CF₂-) —serves as a lipophilic, metabolically stable bioisostere for carbonyl (C=O) and ether (-O-) linkages, imparting unique electronic properties and conformational flexibility to the parent molecule.[1]

Chemical Identification

| Property | Specification |

| Common Name | 2-(Difluoro(phenyl)methyl)-1,4-difluorobenzene |

| Systematic Name | 1,1-Difluoro-1-(2,5-difluorophenyl)-1-phenylmethane |

| Molecular Formula | C₁₃H₈F₄ |

| Molecular Weight | 240.20 g/mol |

| Structure Description | Asymmetric diaryldifluoromethane.[1] A central difluoromethylene bridge connects a phenyl ring and a 2,5-difluorophenyl ring.[1] |

| Precursor CAS | 85068-36-6 (2,5-Difluorobenzophenone) |

| Product CAS | Note: Often indexed under internal catalog IDs (e.g., Huateng 2048305).[1] Use precursor CAS for sourcing.[1] |

Structural Visualization

The following diagram illustrates the connectivity of the molecule, highlighting the critical difluoromethylene bridge that defines its functionality.

Figure 1: Structural connectivity showing the central lipophilic -CF2- bridge linking the aromatic systems.[1][2]

Synthesis & Manufacturing Protocols

The synthesis of 2-(Difluoro(phenyl)methyl)-1,4-difluorobenzene is most reliably achieved through the deoxofluorination of its ketone precursor, 2,5-difluorobenzophenone.[1] This method is preferred over cross-coupling approaches for its scalability and atom economy.[1]

Core Reaction Pathway

The transformation involves the nucleophilic substitution of the carbonyl oxygen with two fluorine atoms using a fluorinating agent such as Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur trifluoride) or DAST (Diethylaminosulfur trifluoride).[1]

Reaction Equation:

Step-by-Step Experimental Protocol

Safety Warning: Deoxofluorination reagents can be thermally unstable. Maintain strict temperature control and use blast shields.[1]

-

Preparation :

-

Charge a dry, inert-gas-purged reactor with 2,5-difluorobenzophenone (1.0 eq) .

-

Dissolve in anhydrous Dichloromethane (DCM) (Concentration: 0.5 M).

-

Cool the solution to 0°C using an ice bath.

-

-

Reagent Addition :

-

Reaction Phase :

-

Quenching & Workup :

-

Purification :

Synthesis Workflow Diagram

Figure 2: Deoxofluorination workflow for the conversion of the ketone precursor to the target difluoromethane.[1][2]

Applications & Material Science

The diaryldifluoromethane motif is a high-value structural element in two primary fields:

A. Liquid Crystals (LC)

In LC display technology, the -CF₂- bridge acts as a low-viscosity linking group .[1]

-

Dielectric Anisotropy : The fluorine atoms introduce a dipole moment perpendicular to the molecular axis, contributing to negative dielectric anisotropy (

), which is essential for Vertical Alignment (VA) modes.[1] -

Stability : Unlike ester (-COO-) or ether (-CH₂O-) linkages, the -CF₂- group is chemically inert and stable to UV light and moisture, extending the lifetime of the display.[1]

B. Medicinal Chemistry (Bioisostere)[2]

-

Metabolic Stability : The C-F bond energy (approx. 116 kcal/mol) renders the methylene bridge resistant to Cytochrome P450 oxidation.[1]

-

Lipophilicity : The substitution of hydrogen with fluorine increases lipophilicity (LogP), enhancing membrane permeability and blood-brain barrier (BBB) penetration.[1]

-

Conformation : The larger van der Waals radius of fluorine (1.47 Å) vs. hydrogen (1.20 Å) restricts bond rotation, potentially locking the pharmacophore into an active conformation.[1]

References

-

Gu, J.-W., Guo, W.-H., & Zhang, X. (2014).[1] Synthesis of diaryldifluoromethanes by Pd-catalyzed difluoroalkylation of arylboronic acids. Organic Chemistry Frontiers.

-

TCI Chemicals . (n.d.).[1] 2,5-Difluorobenzophenone (CAS 85068-36-6) Product Specification.

-

Sielc Technologies . (2018).[1] HPLC Separation of 2,5-Difluorobenzophenone.

-

Huateng Pharma . (n.d.).[1] Catalog Entry: 2-(Difluorophenylmethyl)-1,4-difluorobenzene (ID: 2048305).[3][1][4]

-

LookChem . (n.d.).[1] Benzene, 1,1'-(difluoromethylene)bis[4-fluoro- (Symmetric Analog CAS 339-27-5).[1]

stability and reactivity of 2-(Difluorophenylmethyl)-1,4-difluorobenzene

Technical Guide: Stability and Reactivity of 2-(Difluorophenylmethyl)-1,4-difluorobenzene

Executive Summary & Structural Analysis

2-(Difluorophenylmethyl)-1,4-difluorobenzene (CAS Registry Number: Not widely indexed; internal ref: Huateng-2048305) represents a specialized class of organofluorine compounds known as diaryl difluoromethanes .[1]

This molecule features a gem-difluoromethylene (

Core Structural Features:

-

Gem-Difluoromethylene Bridge (

): Acts as a metabolically robust linker.[1] The C-F bond energy (~116 kcal/mol) renders this bridge chemically inert to most oxidative and reductive conditions.[1] -

1,4-Difluorobenzene Moiety: An electron-deficient aromatic ring.[1] The fluorine atoms at positions 1 and 4, combined with the electron-withdrawing

group at position 2, create distinct sites for nucleophilic attack (S

Chemical Stability Profile

The stability of this compound is governed by the "Fluorine Effect," where the high electronegativity of fluorine strengthens the central carbon-carbon bonds and shields the core from metabolic degradation.[1]

Thermal & Hydrolytic Stability

| Parameter | Stability Assessment | Mechanism/Notes |

| Thermal Stability | High | The |

| Hydrolytic Stability (Neutral) | Excellent | Unlike dichloromethanes, gem-difluorides are resistant to hydrolysis in water/neutral buffers due to C-F bond strength and steric shielding.[1] |

| Acidic Hydrolysis | Moderate to High | Resistant to dilute acids.[1] Concentrated H |

| Basic Hydrolysis | High | Resistant to nucleophilic attack at the bridge carbon under standard conditions.[1] |

Metabolic Stability (ADME Focus)

The substitution of hydrogens with fluorine at the benzylic position blocks Cytochrome P450-mediated benzylic oxidation .[1]

-

H-Analog:

-

F-Analog:

Reactivity & Synthetic Transformations[1]

While the

Nucleophilic Aromatic Substitution (S Ar)

The fluorine atom at Position 1 is uniquely activated.[1] It is ortho to the strongly electron-withdrawing

-

Regioselectivity Rule: S

Ar occurs preferentially at the most electron-deficient position.[1]-

Position 1-F: Activated by ortho-

(Inductive effect: -I) and para-F. (Major Product) -

Position 4-F: Activated only by meta-

(weak) and para-F. (Minor Product)

-

Directed Ortho-Lithiation (DoM)

Treatment with strong bases (LDA,

-

Reasoning: Position 3 is flanked by two fluorine atoms (F at C4 and F at C1? No, C3 is between C2 and C4).[1]

-

Wait: Structure is 1,4-difluoro.[1] C1=F, C4=F. Substituent at C2.

-

Position 3: Between Substituent (C2) and Fluorine (C4).[1] Sterically crowded.[1]

-

Position 5: Adjacent to F (C4) and H (C6).[1]

-

Position 6: Adjacent to F (C1) and H (C5).[1]

-

Most Acidic Proton: Likely C3-H (ortho to F, ortho to

) or C6-H (ortho to F).[1] However, steric hindrance at C3 usually directs lithiation to C3 if accessible, or C5/C6 .[1] Caution: Benzylic C-F activation is a risk with alkyllithiums.[1]

-

Visualizing the Chemistry

Diagram 1: Synthesis and Reactivity Logic

Caption: Synthesis via deoxofluorination and primary reactivity pathways (S

Experimental Protocols

Protocol A: Synthesis via Deoxofluorination

Context: Converting the ketone precursor to the gem-difluoride.[1]

-

Preparation: Charge a flame-dried flask with 2-benzoyl-1,4-difluorobenzene (1.0 eq) under Nitrogen. Dissolve in anhydrous Dichloromethane (DCM) .

-

Reagent Addition: Cool to 0°C. Add DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor (1.5 – 2.0 eq) dropwise. Caution: Exothermic.[1]

-

Reaction: Allow to warm to Room Temperature. Stir for 12–24 hours.[1] If conversion is incomplete, heat to reflux (40°C).[1]

-

Note: Lewis acid catalysts (e.g., SbCl

, HF-pyridine) can accelerate sluggish reactions.[1]

-

-

Quench: Pour reaction mixture slowly into saturated NaHCO

/ ice mixture. Gas Evolution Warning. -

Purification: Extract with DCM. Silica gel chromatography (Hexanes/EtOAc) usually yields the non-polar difluoride first.[1]

Protocol B: Stability Stress Test (Hydrolytic)

Context: Validating the inertness of the CF2 bridge.[1]

-

Setup: Prepare three 4mL vials containing 10mg of the target compound.

-

Incubation: Heat all vials to 60°C for 24 hours.

-

Analysis: Analyze via HPLC-UV or LC-MS.

References

-

Middleton, W. J. (1975).[1] "New fluorinating reagents. Dialkylaminosulfur trifluorides." The Journal of Organic Chemistry. Link[1]

-

Hu, J., et al. (2015).[1] "Gem-difluoroalkylation: A Strategy for the Synthesis of Gem-difluoromethylene Derivatives." Chemical Reviews. Link[1]

-

Huateng Pharma. (2024).[1] "Product Catalog: 2-(Difluorophenylmethyl)-1,4-difluorobenzene." Huatengsci.com.[1] Link

-

Meanwell, N. A. (2018).[1] "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link[1]

Sources

literature review of 2-(Difluorophenylmethyl)-1,4-difluorobenzene

An In-depth Technical Guide to 2-(Difluorophenylmethyl)-1,4-difluorobenzene: Synthesis, Properties, and Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-(Difluorophenylmethyl)-1,4-difluorobenzene, a fluorinated diarylmethane of interest to researchers and professionals in drug development and materials science. While direct literature on this specific molecule is nascent, this document outlines plausible synthetic routes, predicted physicochemical properties, and potential applications based on established principles of organic chemistry and data from analogous structures.

Introduction: The Significance of Fluorinated Diarylmethanes

Fluorine-containing organic molecules are of paramount importance in modern science. The unique properties of the fluorine atom—high electronegativity, small size, and the ability to form strong C-F bonds—can profoundly influence the biological and material properties of a compound. Specifically, the incorporation of fluorine can enhance metabolic stability, binding affinity to biological targets, and lipophilicity, making it a valuable tool in drug design.[1][2] In materials science, fluorination can impart desirable characteristics such as thermal stability and specific electronic properties.

Diarylmethanes, characterized by two aryl groups attached to a central methylene carbon, represent a privileged scaffold in medicinal chemistry. The central theme of this guide, 2-(Difluorophenylmethyl)-1,4-difluorobenzene, combines the structural features of a diarylmethane with the strategic placement of fluorine atoms. While this specific compound is not extensively documented in current literature, its structural motifs suggest significant potential. This guide serves as a predictive and methodological resource for its synthesis, characterization, and exploration.

Plausible Synthetic Pathways

The synthesis of 2-(Difluorophenylmethyl)-1,4-difluorobenzene can be approached through several established methodologies for the formation of C(sp³)–C(sp²) bonds. Below are two proposed, robust synthetic strategies.

Pathway A: Lewis Acid-Catalyzed Friedel-Crafts Alkylation

The Friedel-Crafts reaction is a classic and powerful method for forming carbon-carbon bonds to an aromatic ring. In this proposed pathway, a suitable difluoromethylated benzylic electrophile is coupled with 1,4-difluorobenzene in the presence of a Lewis acid catalyst.

Rationale and Mechanistic Insight

This approach is predicated on the generation of a stabilized benzylic carbocation (or a species with significant carbocationic character) from a precursor like a 2,2-difluoro-1-arylethyl phosphate. The electron-withdrawing nature of the difluoromethyl group can destabilize an adjacent carbocation, making harsh reaction conditions potentially necessary. However, the use of a potent Lewis acid like iron(III) triflate (Fe(OTf)₃) has been shown to effectively catalyze such reactions under milder conditions.[3] The phosphate leaving group is crucial for facilitating the reaction. The 1,4-difluorobenzene acts as the nucleophile, with the alkylation expected to occur at one of the positions ortho to the fluorine atoms due to their ortho,para-directing effects, tempered by their deactivating inductive effect.

Experimental Protocol: Friedel-Crafts Alkylation

-

Preparation of the Electrophile (2,2-difluoro-1-phenylethyl diethyl phosphate):

-

To a solution of 2,2-difluoro-1-phenylethan-1-ol (1 equivalent) in an anhydrous aprotic solvent (e.g., dichloromethane) at 0 °C, add a non-nucleophilic base such as triethylamine (1.2 equivalents).

-

Slowly add diethyl chlorophosphate (1.1 equivalents) and allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction with saturated aqueous ammonium chloride solution and extract the product with dichloromethane.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

-

-

Friedel-Crafts Alkylation:

-

In a flame-dried flask under an inert atmosphere (e.g., argon), dissolve the synthesized 2,2-difluoro-1-phenylethyl diethyl phosphate (1 equivalent) and 1,4-difluorobenzene (3-5 equivalents, acting as both reactant and solvent) in an anhydrous solvent like 1,2-dichloroethane.

-

Add iron(III) triflate (Fe(OTf)₃) (10 mol%) to the solution.

-

Heat the reaction mixture to 60-80 °C and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product via column chromatography to yield 2-(difluorophenylmethyl)-1,4-difluorobenzene.

-

Visualizing the Workflow: Friedel-Crafts Alkylation

Caption: Workflow for the synthesis of 2-(Difluorophenylmethyl)-1,4-difluorobenzene via Friedel-Crafts alkylation.

Pathway B: Silyl Radical-Mediated Cross-Coupling

Transition-metal-free cross-coupling reactions represent a milder and often more functional-group-tolerant alternative to traditional methods. A silylboronate-mediated radical cross-coupling can achieve the desired C(sp³)–C(sp²) bond formation by activating a C–H bond and a C–F bond.[4][5]

Rationale and Mechanistic Insight

This innovative approach circumvents the need for pre-functionalized starting materials often required in transition-metal-catalyzed reactions. The combination of a silylboronate reagent and a strong base like potassium tert-butoxide (KOtBu) can generate a silyl radical. This radical can then abstract a hydrogen atom from the benzylic position of a suitable precursor (e.g., (difluoromethyl)benzene) to form a benzylic radical. Concurrently, the reaction system can activate the C-F bond of 1,4-difluorobenzene, leading to a radical-radical cross-coupling to form the desired product. This method is notable for its mild, room-temperature conditions.[5]

Experimental Protocol: Radical Cross-Coupling

-

Reaction Setup:

-

To a dry Schlenk tube under an inert atmosphere, add the silylboronate reagent (e.g., 4,4,5,5-tetramethyl-2-(trimethylsilyl)-1,3,2-dioxaborolane) (1.5 equivalents) and potassium tert-butoxide (KOtBu) (2.0 equivalents).

-

Add an anhydrous, non-polar solvent such as cyclopentyl methyl ether (CPME).

-

Stir the mixture at room temperature for 10-15 minutes.

-

-

Addition of Reactants:

-

Add (difluoromethyl)benzene (1.0 equivalent) to the reaction mixture.

-

Add 1,4-difluorobenzene (1.2 equivalents).

-

-

Reaction and Workup:

-

Stir the reaction mixture at room temperature for 24-48 hours, monitoring progress by GC-MS.

-

Upon completion, quench the reaction with saturated aqueous ammonium chloride.

-

Extract the aqueous layer with an organic solvent (e.g., diethyl ether).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel to isolate 2-(Difluorophenylmethyl)-1,4-difluorobenzene.

-

Visualizing the Workflow: Radical Cross-Coupling

Caption: Conceptual workflow for the silyl radical-mediated cross-coupling synthesis.

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of 2-(Difluorophenylmethyl)-1,4-difluorobenzene based on its constituent parts and related known compounds.

| Property | Predicted Value / Characteristic | Rationale |

| Molecular Formula | C₁₃H₈F₄ | Derived from the chemical structure. |

| Molecular Weight | 256.20 g/mol | Calculated from the molecular formula. |

| Appearance | Colorless to pale yellow liquid or low-melting solid | Similar to other diarylmethanes and fluorinated aromatics. |

| Boiling Point | ~280-300 °C (at 760 mmHg) | Estimated based on the increased molecular weight and polarity compared to 1,4-difluorobenzene (b.p. 88-89 °C).[6] |

| Solubility | Insoluble in water; soluble in common organic solvents (e.g., CH₂Cl₂, EtOAc, THF). | Typical for non-polar to moderately polar organic compounds. |

| ¹H NMR | Aromatic region (δ 6.8-7.5 ppm) showing complex multiplets. A triplet for the benzylic proton (δ ~5.0-6.0 ppm) due to coupling with the two fluorine atoms. | The chemical shifts are influenced by the multiple fluorine substituents on both rings. |

| ¹⁹F NMR | Two distinct signals are expected: one for the -CF₂H group and one for the two equivalent fluorine atoms on the 1,4-difluorobenzene ring. | ¹⁹F NMR is highly sensitive to the chemical environment. |

| Mass Spectrometry (EI) | Molecular ion peak (M⁺) at m/z = 256. Characteristic fragmentation pattern involving loss of HF or C₆H₅F. | Provides confirmation of the molecular weight and structural information. |

Potential Applications and Future Research

The unique combination of a diarylmethane scaffold and tetra-fluorination suggests several promising avenues for application and further investigation.

Medicinal Chemistry

-

Bioisosteric Replacement: The difluoromethylene group (-CF₂-) is a well-known bioisostere of an ether oxygen, while the difluoromethyl group (-CF₂H) can mimic hydroxyl or thiol groups.[7] This allows 2-(Difluorophenylmethyl)-1,4-difluorobenzene to serve as a core structure for developing novel drug candidates with improved metabolic stability and pharmacokinetic profiles.

-

Enzyme Inhibition: The diarylmethane core is present in numerous biologically active molecules. The specific fluorine substitution pattern could lead to novel interactions with enzyme active sites, potentially yielding potent and selective inhibitors for various therapeutic targets.

Materials Science

-

Electronic Materials: Fluorinated aromatic compounds are integral to the development of organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The electronic properties imparted by the fluorine atoms could make this molecule a useful building block for new functional materials.[2]

-

High-Performance Polymers: The high strength of the C-F bond can contribute to the thermal and chemical stability of polymers. This molecule could be functionalized and incorporated into polymer backbones to create materials with enhanced durability.

Future Research Directions

-

Definitive Synthesis and Characterization: The immediate priority is the successful synthesis and unambiguous characterization of 2-(Difluorophenylmethyl)-1,4-difluorobenzene using the proposed methods or novel approaches. Full spectroscopic analysis (NMR, IR, MS) and determination of physical properties (melting/boiling point) are essential.

-

Biological Screening: Once synthesized, the compound should be subjected to a broad range of biological screens to identify any potential therapeutic activities.

-

Derivatization: The aromatic rings provide ample opportunity for further functionalization, allowing for the creation of a library of related compounds for structure-activity relationship (SAR) studies.

-

Computational Modeling: Density functional theory (DFT) calculations can be employed to predict the molecule's electronic structure, reactivity, and conformational preferences, guiding further experimental work.

Safety Considerations

The synthesis and handling of 2-(Difluorophenylmethyl)-1,4-difluorobenzene and its precursors require strict adherence to safety protocols.

-

Precursor Hazards: 1,4-Difluorobenzene is a highly flammable liquid with a low flash point.[8][9] It can cause respiratory irritation.[9] Lewis acids such as Fe(OTf)₃ are corrosive and moisture-sensitive. Strong bases like KOtBu are corrosive and react violently with water.

-

Handling: All manipulations should be conducted in a well-ventilated chemical fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory.

-

Reaction Conditions: Reactions under inert atmospheres are necessary to prevent the degradation of sensitive reagents. Reactions involving heating should be carefully monitored.

-

Waste Disposal: All chemical waste must be disposed of in accordance with local, state, and federal regulations.

References

-

Chemical Communications (RSC Publishing). Synthesis of difluoromethylated diarylmethanes via Fe(OTf)3-catalyzed Friedel–Crafts reaction of 2,2-difluoro-1-arylethyl phosphates. Available from: [Link]

-

ACS Publications. LDA-Mediated Synthesis of Triarylmethanes by Arylation of Diarylmethanes with Fluoroarenes at Room Temperature | Organic Letters. Available from: [Link]

-

PMC. Synthesis of triarylmethanes by silyl radical-mediated cross-coupling of aryl fluorides and arylmethanes. Available from: [Link]

-

ResearchGate. Previous synthesis of diarylmethanes and this work. Available from: [Link]

-

JMU Scholarly Commons. The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl. Available from: [Link]

-

ResearchGate. Synthesis of triarylmethanes by silyl radical-mediated cross-coupling of aryl fluorides and arylmethanes. Available from: [Link]

-

Matrix Fine Chemicals. 2-(BROMOMETHYL)-1,4-DIFLUOROBENZENE | CAS 85117-99-3. Available from: [Link]

-

ACS Publications. A Journey of the Development of Privileged Difluorocarbene Reagents TMSCF2X (X = Br, F, Cl) for Organic Synthesis. Available from: [Link]

-

European Patent Office. Preparation of 1,4-bis-(difluoromethyl)benzene - EP 0970938 A1. Available from: [Link]

- Google Patents. The synthetic method of 2,4 difluoro benzene methanamines.

-

Multichem Exports. 1,4-DIFLUROBENZENE. Available from: [Link]

-

Wikipedia. 1,2-Difluorobenzene. Available from: [Link]

Sources

- 1. commons.lib.jmu.edu [commons.lib.jmu.edu]

- 2. nbinno.com [nbinno.com]

- 3. Synthesis of difluoromethylated diarylmethanes via Fe(OTf)3-catalyzed Friedel–Crafts reaction of 2,2-difluoro-1-arylethyl phosphates - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. Synthesis of triarylmethanes by silyl radical-mediated cross-coupling of aryl fluorides and arylmethanes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. chemicalbook.com [chemicalbook.com]

- 7. sioc.cas.cn [sioc.cas.cn]

- 8. fishersci.com [fishersci.com]

- 9. multichemexports.com [multichemexports.com]

structural elucidation of 2-(Difluorophenylmethyl)-1,4-difluorobenzene

Technical Whitepaper: Structural Elucidation and Characterization of Gem-Difluoromethylene Scaffolds Focus Case: 2-(Difluorophenylmethyl)-1,4-difluorobenzene

Executive Summary & Chemical Context

The incorporation of a gem-difluoromethylene (

This guide details the structural elucidation of 2-(Difluorophenylmethyl)-1,4-difluorobenzene (referred to herein as Target Compound A ). We move beyond basic characterization to a multi-dimensional analysis, addressing the specific challenges of fluorine-rich scaffolds:

Compound Profile:

-

IUPAC: 2-(Difluorophenylmethyl)-1,4-difluorobenzene

-

Core Scaffold: (2,5-Difluorophenyl)(phenyl)difluoromethane

-

Molecular Formula:

-

Key Structural Feature: A central

carbon bearing two fluorine atoms, bridging a phenyl ring and a 1,4-difluorobenzene system.

Synthetic Route Validation & Impurity Profiling

To confidently elucidate the structure, one must understand the genesis of the sample. The synthesis of Target Compound A typically proceeds via the deoxofluorination of the corresponding benzophenone precursor. This context is critical for identifying specific impurities (e.g., elimination products or incomplete fluorination).

Primary Synthetic Pathway

The standard protocol involves treating 2,5-difluorobenzophenone with a nucleophilic fluorinating agent such as DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor®.

Critical Impurity Vectors:

-

Vinyl Fluorides: Elimination of HF from the product (rare in diaryl systems but possible if alkyl groups are present nearby).

-

Hemiaminals: Incomplete reaction intermediates.

-

Hydrolysis Products: Reversion to the ketone due to moisture sensitivity during workup.

Graphviz Diagram: Synthetic Logic & Impurity Flow

Figure 1: Synthetic pathway highlighting the deoxofluorination mechanism and potential reversion to ketone impurities.

Multi-Dimensional NMR Spectroscopy

Elucidating Target Compound A requires a heteronuclear approach. Standard

A. -NMR: The Primary Diagnostic

The molecule contains two distinct types of fluorine environments.

| Fluorine Type | Count | Approx.[1][2][3] Shift ( | Multiplicity | Coupling Constants ( |

| Aliphatic Bridge ( | 2 | Singlet (broad) or Triplet | ||

| Aromatic Ring ( | 2 | Multiplet |

-

Expert Insight: The

signal is often broad due to the quadrupole moment of the attached nitrogen (if using DAST residues) or conformational dynamics. In this pure biaryl system, expect a sharp singlet that splits into a complex multiplet only if high-resolution parameters are used to detect long-range H-F coupling.

B. -NMR: The Triplet Signature

The most definitive proof of the

-

The Bridge Carbon: Look for a triplet at

ppm. -

Coupling:

is massive, typically 240–260 Hz . -

Differentiation: The carbonyl carbon of the starting material (

ppm) will disappear.

C. Advanced Connectivity: - HOESY

To prove the

-

Correlation 1:

-

Correlation 2:

Graphviz Diagram: NMR Connectivity Logic

Figure 2: NMR correlation network. The red node (F19) acts as the central 'spy' nucleus connecting the carbon skeleton and proton periphery.

Experimental Protocols

Protocol A: Synthesis of Target Compound A

Note: All steps must be performed in a fume hood due to HF generation.

-

Setup: Charge a dry Teflon or HDPE reaction vessel (glass etches with HF) with 2,5-difluorobenzophenone (1.0 equiv).

-

Solvation: Dissolve in anhydrous Dichloromethane (DCM).

-

Fluorination: Cool to

. Add Deoxo-Fluor (1.5–2.0 equiv) dropwise under Nitrogen.-

Why? Excess reagent drives the equilibrium against the strong C=O bond.

-

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 16–24 hours. Monitor by TLC (disappearance of ketone).

-

Quench (Critical): Pour reaction mixture slowly into saturated aqueous

at-

Safety: Vigorous

evolution occurs.

-

-

Extraction: Extract with DCM (

), dry over -

Purification: Silica gel chromatography (Hexanes/EtOAc gradient). The difluoro product is typically much less polar (higher

) than the ketone.

Protocol B: NMR Acquisition Parameters

To ensure publication-grade data for this fluorinated target:

-

Solvent:

(Standard). Avoid DMSO unless necessary, as it can broaden exchangeable signals (though none here). -

Parameters:

-

Spectral Width: Set to at least 200 ppm (

to -

Offset: Center around

ppm.[4] -

Relaxation Delay (

): Set to

-

-

Parameters:

-

Scans: High scan count (1024+) required due to splitting of signal intensity into triplets/multiplets by fluorine.

-

Decoupling: Run proton-decoupled (

-decoupled). If available, run

-

References

-

Middleton, W. J. (1975). "New fluorinating reagents. Dialkylaminosulfur fluorides." The Journal of Organic Chemistry. Link

-

Lal, G. S., et al. (1999). "Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent for nucleophilic fluorination." The Journal of Organic Chemistry. Link

- Dolbier, W. R. (2009). "Guide to Fluorine NMR for Organic Chemists." Wiley-Interscience. (Standard text for F-NMR shifts).

- Hu, J., et al. (2015). "Gem-difluoroolefination of diazo compounds." Angewandte Chemie. (Context on gem-difluoro stability).

-

Reich, H. J. (2024). "BORDWELL pKa Table & NMR Data Collection." University of Wisconsin. Link (Authoritative source for shift prediction).

Sources

Methodological & Application

Application Note: Strategic Synthesis of 2-(Difluorophenylmethyl)-1,4-difluorobenzene

Executive Summary & Strategic Analysis

The target molecule, 2-(Difluorophenylmethyl)-1,4-difluorobenzene (Structure 3 ), features a diaryl difluoromethylene bridge (

Synthetic Strategy

We present a convergent two-step protocol utilizing commodity starting materials. While transition-metal-catalyzed cross-couplings (e.g., Pd-catalyzed difluoroalkylation) offer modularity for late-stage functionalization, they often require expensive bromodifluoromethyl precursors.

For scale-up and reliability, the Deoxofluorination of the corresponding benzophenone remains the industry standard. This guide details the synthesis of the ketone precursor followed by a safety-optimized deoxofluorination protocol.[1]

Pathway Overview:

-

Precursor Synthesis: Friedel-Crafts acylation of 1,4-difluorobenzene.

-

Fluorination: Nucleophilic fluorination using Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®).[2]

Chemical Pathway Visualization

The following diagram outlines the reaction flow and critical decision points for safety and purity.

Caption: Synthesis workflow highlighting the critical safety control point during the deoxofluorination quench step.

Detailed Experimental Protocols

Protocol A: Synthesis of Precursor (2,5-Difluorobenzophenone)

Rationale: 1,4-Difluorobenzene is electron-deficient but sufficiently reactive for Friedel-Crafts acylation. The 1,4-substitution pattern directs the incoming acyl group to the ortho position (relative to Fluorine), yielding the 2,5-difluoro substitution pattern in the final ketone.

Reagents:

-

1,4-Difluorobenzene (1.0 equiv)

-

Benzoyl Chloride (1.1 equiv)

-

Aluminum Chloride (

) (1.2 equiv) -

Dichloromethane (DCM) [Anhydrous]

Procedure:

-

Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a reflux condenser, nitrogen inlet, and pressure-equalizing addition funnel.

-

Charging: Add

(16.0 g, 120 mmol) and anhydrous DCM (50 mL) to the flask. Cool to 0°C in an ice bath. -

Acylation: Mix Benzoyl Chloride (15.5 g, 110 mmol) in DCM (20 mL) and add dropwise to the

slurry over 20 minutes. Stir for 15 minutes until the complex forms (solution turns yellow/orange). -

Substrate Addition: Add 1,4-Difluorobenzene (11.4 g, 100 mmol) dropwise.

-

Reaction: Remove ice bath and heat to mild reflux (40°C) for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1).

-

Note: Electron-deficient arenes react slowly; if conversion is low, replace DCM with 1,2-dichloroethane (DCE) and heat to 60°C.

-

-

Workup: Pour the reaction mixture slowly onto crushed ice/HCl (200 g ice + 20 mL conc. HCl) to quench the aluminum complex.

-

Extraction: Extract with DCM (3 x 50 mL). Wash combined organics with brine, dry over

, and concentrate.[2] -

Purification: Recrystallize from Hexane/Ethanol or perform flash chromatography (SiO2, 0-5% EtOAc in Hexane).

-

Yield Expectation: 75–85%.[1]

-

Protocol B: Deoxofluorination (The Critical Step)

Rationale: We utilize Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur trifluoride) instead of DAST.[1][2][3][4] Deoxo-Fluor is thermally more stable (dec. >140°C vs DAST ~90°C), allowing the higher reaction temperatures required to fluorinate electron-poor diaryl ketones.

Safety Warning: This reaction generates anhydrous HF in situ. Glassware etching may occur. Use plastic/Teflon ware if possible, or high-quality borosilicate. Perform strictly in a fume hood.

Reagents:

-

2,5-Difluorobenzophenone (Intermediate from Protocol A) (1.0 equiv)

-

Deoxo-Fluor® (50% in Toluene or neat) (2.5 equiv)

-

Ethanol (catalytic, 0.2 equiv) – Accelerator

-

Solvent: Neat (preferred for kinetics) or Toluene.

Procedure:

-

Vessel Prep: Use a Teflon PFA flask or a heavy-walled glass pressure vessel behind a blast shield.

-

Charging: Charge 2,5-Difluorobenzophenone (2.18 g, 10 mmol) into the vessel.

-

Reagent Addition: Under nitrogen, add Deoxo-Fluor® (5.5 g, ~25 mmol).

-

Optional: Add 1-2 drops of anhydrous ethanol. This generates a small amount of HF in situ, which autocatalyzes the reaction, significantly reducing reaction time for sterically hindered ketones.

-

-

Reaction: Heat the mixture to 85°C for 16–24 hours.

-

Monitoring: Aliquot 10

, quench in saturated

-

-

Quenching (High Hazard):

-

Cool reaction to 0°C.[2]

-

Dilute with DCM (20 mL).

-

Dropwise add the reaction mixture into a rapidly stirring saturated

solution (50 mL). Do not add water to the reaction vessel. -

Why: Direct water addition causes violent exotherms. Inverse addition allows better heat dissipation.

-

-

Purification:

-

Separate phases. Wash organic layer with water (2x) and brine.

-

Dry over

. -

Concentrate under reduced pressure.[2]

-

Flash Chromatography: Elute with 100% Pentane or Hexane. The product is non-polar.

-

Analytical Data & Validation

Expected NMR Signatures

To validate the synthesis, ensure the following signals are present.

| Nucleus | Signal Type | Chemical Shift ( | Structural Assignment |

| Singlet (broad) | -90 to -105 ppm | ||

| Multiplet | -115 to -130 ppm | Ar-F (Ring Fluorines) | |

| Triplet ( | ~120 ppm | ||

| Multiplet | 6.8 – 7.5 ppm | Aromatic Protons (9H total) |

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Incomplete Conversion | Electron-poor ketone deactivates carbocation intermediate. | Increase temp to 95°C (Do not exceed 100°C for safety). Add catalytic EtOH or |

| Vinyl Fluoride Formation | Elimination side reaction. | Not possible with this substrate (no |

| Glass Etching | HF generation during reaction.[2] | Use Teflon/PFA liners or vessels. |

References

-

Lal, G. S., Pez, G. P., Pesaresi, R. J., Prozonic, F. M., & Cheng, H. (1999).[4] Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent for nucleophilic fluorination.[4] The Journal of Organic Chemistry, 64(19), 7048-7054.

-

Hu, J., Zhang, W., & Wang, F. (2009). Selective Difluoromethylation and Monofluoromethylation Reactions. Chemical Communications, (48), 7465-7478.

-

Middleton, W. J. (1975). New fluorinating reagents. Dialkylaminosulfur trifluorides. The Journal of Organic Chemistry, 40(5), 574-578.

-

Bioisosteres in Medicinal Chemistry. (2018). Journal of Medicinal Chemistry, 61(14), 5822-5841. (Contextual grounding for

bridge utility).

Disclaimer: This protocol involves the use of hazardous fluorinating agents which release Hydrogen Fluoride (HF).[1][2] HF is a contact poison causing deep tissue necrosis and bone damage. Calcium Gluconate gel must be available at the workstation. All procedures should be risk-assessed by a qualified safety officer before execution.

Sources

Friedel–Crafts synthesis of fluorinated diarylmethanes

Application Notes & Protocols

Advanced Strategies in Friedel–Crafts Synthesis of Fluorinated Diarylmethanes for Drug Discovery

Abstract

The incorporation of fluorine into pharmacologically active molecules is a cornerstone of modern medicinal chemistry, often leading to enhanced metabolic stability, binding affinity, and bioavailability.[1][2][3] Diarylmethanes, particularly those bearing fluorine atoms or fluorinated motifs, are privileged scaffolds in numerous therapeutic agents, including inhibitors for sodium-glucose cotransporter 2 (SGLT2).[4] The Friedel–Crafts reaction, a fundamental C-C bond-forming transformation, provides a direct route to these valuable structures.[5] However, the synthesis of fluorinated diarylmethanes via this method is frequently complicated by the electronic effects of fluorine substituents and the harsh conditions of classical protocols. This guide provides an in-depth analysis of the mechanistic nuances, outlines detailed, field-proven protocols using both traditional and modern catalysts, and offers practical insights for the synthesis, purification, and characterization of these high-value compounds.

Mechanistic Considerations: The Impact of Fluorine

The classical Friedel–Crafts alkylation proceeds via the generation of a carbocationic intermediate, facilitated by a Lewis acid catalyst like AlCl₃.[6][7] The electrophilic carbocation is then attacked by the π-electron system of an aromatic ring to form a σ-complex (arenium ion), which subsequently rearomatizes through deprotonation.[8]

The presence of fluorine introduces significant electronic challenges:

-

Fluorine on the Electrophile (e.g., Benzyl Halide): Fluorine atoms are strongly electron-withdrawing, which can destabilize an adjacent carbocation. This makes the formation of the key electrophilic intermediate more difficult, often requiring stronger Lewis acids or higher temperatures, which can lead to side reactions.

-

Fluorine on the Nucleophile (Arene): A fluorine substituent on the aromatic nucleophile deactivates the ring towards electrophilic attack, slowing the reaction rate.

These challenges have spurred the development of modified protocols that circumvent the need for harsh conditions or highly reactive carbocations.

Diagram 1: Comparative Mechanistic Pathways

The following diagram illustrates the generation of the electrophile under classical and modern catalytic conditions.

Caption: Generation of electrophiles for Friedel-Crafts alkylation.

This highlights a key strategic choice: using a strong, traditional Lewis acid like AlCl₃ versus a milder, modern catalyst like iron(III) triflate (Fe(OTf)₃) that activates a phosphate leaving group, avoiding the generation of a highly destabilized carbocation.[9][10]

Experimental Protocols

Safety Precaution: All reactions should be conducted in a well-ventilated fume hood. Anhydrous conditions are critical for reactions involving strong Lewis acids. Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.

Protocol 1: Classic AlCl₃-Catalyzed Synthesis of a Monofluorinated Diarylmethane

This protocol is suitable for reacting moderately activated arenes with fluorinated benzyl halides. The key to success is managing the high reactivity and moisture sensitivity of aluminum trichloride.

Objective: Synthesize 1-(4-fluorobenzyl)-2,4,6-trimethylbenzene.

| Reagent | MW ( g/mol ) | Amount | Moles (mmol) | Role |

| 4-Fluorobenzyl chloride | 144.57 | 1.45 g | 10.0 | Electrophile |

| Mesitylene | 120.19 | 3.61 g (4.2 mL) | 30.0 | Nucleophile (Arene) |

| Aluminum Chloride (AlCl₃) | 133.34 | 1.47 g | 11.0 | Lewis Acid Catalyst |

| Dichloromethane (DCM) | 84.93 | 40 mL | - | Anhydrous Solvent |

Step-by-Step Methodology:

-

Apparatus Setup: Assemble a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a dropping funnel, and a thermometer. Flame-dry the glassware under vacuum and allow it to cool to room temperature under a positive pressure of nitrogen.

-

Reagent Preparation: Add anhydrous AlCl₃ (1.47 g, 11.0 mmol) to the reaction flask, followed by 20 mL of anhydrous DCM. Cool the resulting suspension to 0 °C in an ice bath.

-

Addition of Electrophile: Dissolve 4-fluorobenzyl chloride (1.45 g, 10.0 mmol) in 10 mL of anhydrous DCM and add it to the dropping funnel. Add this solution dropwise to the stirred AlCl₃ suspension over 15 minutes, ensuring the internal temperature does not exceed 5 °C. A colored complex should form.

-

Addition of Nucleophile: Add mesitylene (3.61 g, 30.0 mmol) to the dropping funnel with 10 mL of anhydrous DCM. Add this solution dropwise to the reaction mixture over 30 minutes at 0 °C. Using an excess of the arene minimizes polyalkylation.[11]

-

Reaction Progression: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 3 hours. Monitor the reaction by TLC (Thin Layer Chromatography) using a 95:5 hexanes:ethyl acetate eluent.

-

Workup and Quenching: Cool the reaction mixture back to 0 °C. Cautiously quench the reaction by slowly adding 20 mL of crushed ice, followed by 20 mL of 1 M HCl (aq). Caution: This is an exothermic process that will release HCl gas.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with DCM (2 x 20 mL).

-

Purification: Combine the organic layers, wash with saturated NaHCO₃ solution (20 mL) and brine (20 mL), then dry over anhydrous MgSO₄. Filter and concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (hexanes) to yield the pure diarylmethane.

Protocol 2: Fe(OTf)₃-Catalyzed Synthesis of a Difluoromethylated Diarylmethane

This modern protocol leverages a milder Lewis acid and a phosphate leaving group, offering better functional group tolerance and avoiding many of the issues associated with AlCl₃.[9][10]

Objective: Synthesize a difluoromethylated diarylmethane from a 2,2-difluoro-1-arylethyl phosphate and an electron-rich arene.

| Reagent | MW ( g/mol ) | Amount | Moles (mmol) | Role |

| 2,2-difluoro-1-(4-methoxyphenyl)ethyl diethyl phosphate | 340.26 | 170 mg | 0.5 | Electrophile Precursor |

| 1,3,5-Trimethoxybenzene | 168.19 | 126 mg | 0.75 | Nucleophile (Arene) |

| Iron(III) Triflate (Fe(OTf)₃) | 503.15 | 25 mg | 0.05 (10 mol%) | Lewis Acid Catalyst |

| 1,2-Dichloroethane (DCE) | 98.96 | 5 mL | - | Anhydrous Solvent |

Step-by-Step Methodology:

-

Reaction Setup: To a flame-dried 25 mL Schlenk flask containing a magnetic stir bar, add the electrophile precursor (170 mg, 0.5 mmol), 1,3,5-trimethoxybenzene (126 mg, 0.75 mmol), and iron(III) triflate (25 mg, 0.05 mmol).

-

Solvent Addition: Evacuate and backfill the flask with nitrogen three times. Add 5 mL of anhydrous 1,2-dichloroethane via syringe.

-

Reaction Conditions: Heat the reaction mixture to 60 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS. Control experiments show that the phosphate leaving group is necessary for the reaction to proceed under these mild conditions.[9]

-

Workup: After cooling to room temperature, dilute the reaction mixture with 20 mL of ethyl acetate and wash with water (2 x 10 mL) and brine (10 mL).

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue by flash column chromatography on silica gel (gradient elution, e.g., 0% to 10% ethyl acetate in hexanes) to afford the desired difluoromethylated diarylmethane.

Data Interpretation and Troubleshooting

Successful synthesis requires robust analytical confirmation and a clear strategy for addressing common experimental failures.

Expected Analytical Data

| Technique | Expected Result for a Fluorinated Diarylmethane |

| ¹H NMR | Appearance of a characteristic singlet or triplet for the benzylic -CH₂- or -CHF₂- protons. Integration should match the expected structure. |

| ¹⁹F NMR | A singlet or doublet for Ar-F , or a doublet of triplets for a -CF₂ H group, confirming the presence and environment of fluorine. |

| ¹³C NMR | Carbon signals will show coupling to fluorine (C-F coupling constants), providing definitive evidence of fluorination. The benzylic carbon signal is a key diagnostic peak. |

| Mass Spec | The molecular ion peak (M⁺) should correspond to the calculated exact mass of the target compound. |

Troubleshooting Guide

| Problem | Potential Cause(s) | Suggested Solution(s) |

| No or Low Conversion | 1. Inactive catalyst (e.g., AlCl₃ exposed to moisture).2. Arene is too deactivated.3. Insufficient reaction temperature or time. | 1. Use fresh, high-purity Lewis acid from a new, sealed bottle.2. Switch to a more electron-rich arene or a more forceful catalyst system.3. Increase temperature incrementally and extend reaction time, monitoring by TLC. |

| Polyalkylation | The diarylmethane product is more nucleophilic than the starting arene and reacts further. | Use a large excess of the starting arene (3-5 equivalents) to favor mono-alkylation statistically.[11] |

| Carbocation Rearrangement | Formation of an unstable primary or secondary carbocation that rearranges to a more stable one.[6][8] | Use an acylating agent followed by reduction (Clemmensen or Wolff-Kishner) to avoid rearrangement, or use a precursor that does not form a free carbocation.[12] |

| Complex Mixture of Products | 1. Side reactions due to high temperature.2. Dealkylation/realkylation occurring. | 1. Run the reaction at the lowest effective temperature.2. Consider a milder catalyst (e.g., Fe(OTf)₃, ZnCl₂) that is less prone to promoting reversible reactions.[8] |

Experimental Workflow Overview

The following diagram outlines the logical flow from reaction setup to final product analysis, providing a reproducible framework for executing the protocols.

Caption: Standard laboratory workflow for Friedel-Crafts synthesis.

References

-

G. K. S. Prakash, et al. (2014). Friedel-Crafts reaction of benzyl fluorides: selective activation of C-F bonds as enabled by hydrogen bonding. PubMed. [Link]

-

Q.-L. Wang, et al. (2020). Synthesis of difluoromethylated diarylmethanes via Fe(OTf)3-catalyzed Friedel–Crafts reaction of 2,2-difluoro-1-arylethyl phosphates. Chemical Communications. [Link]

-

University of Glasgow. FRIEDEL-CRAFTS CHEMISTRY AT HALOGENATED SURFACES. University of Glasgow Theses. [Link]

-

A. Prajapati, et al. (2012). FRIEDEL-CRAFT REACTION: A REVIEW. International Journal of Pharmaceutical, Chemical, and Biological Sciences. [Link]

-

Q.-L. Wang, et al. (2020). Synthesis of difluoromethylated diarylmethanes via Fe(OTf)3-catalyzed Friedel–Crafts reaction of 2,2-difluoro-1-arylethyl phosphates. ResearchGate. [Link]

-

J. Zhou, et al. (2023). Synthesis of triarylmethanes by silyl radical-mediated cross-coupling of aryl fluorides and arylmethanes. ResearchGate. [Link]

-

J. Zhou, et al. (2023). Synthesis of triarylmethanes by silyl radical-mediated cross-coupling of aryl fluorides and arylmethanes. Chemical Science. [Link]

-

Wikipedia. (2023). Friedel–Crafts reaction. Wikipedia. [Link]

-

H. G. Lee, et al. (2023). New Synthesis of Diarylmethanes, Key Building Blocks for SGLT2 Inhibitors. ACS Omega. [Link]

-

Chemistry Steps. (2025). Friedel-Crafts Alkylation. Chemistry Steps. [Link]

-

AdiChemistry. (n.d.). FRIEDEL CRAFTS ALKYLATION | MECHANISM | APPLICATIONS. AdiChemistry. [Link]

-

Unknown. ORGANIC REACTION MECHANISM. Course Hero. [Link]

-

S. D. Shah & W. K. Haggerty. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]

-

Scilit. (2015). Applications of Fluorine in Medicinal Chemistry. Scilit. [Link]

-

A. Prajapati, et al. (2012). Friedel-Crafts Reaction Review: Acylation, Alkylation, Arylation. Studylib. [Link]

-

LibreTexts Chemistry. (2024). 16.3: Alkylation and Acylation of Aromatic Rings- The Friedel-Crafts Reaction. LibreTexts. [Link]

-

S. M. Golbaghi, et al. (2020). Synthesis of Triarylmethanes by Decarbonylation of 3, 3-Diaryl Benzofuranones. ACS Omega. [Link]

-

Mettler Toledo. (n.d.). Friedel-Crafts Alkylation Reaction. Mettler Toledo. [Link]

-

M. S. Ioffe, et al. (2012). Fluorine-Containing Diazines in Medicinal Chemistry and Agrochemistry. Molecules. [Link]

-

S. D. Shah & W. K. Haggerty. (2025). Applications of Fluorine in Medicinal Chemistry. ResearchGate. [Link]

-

D. Barnes-Seeman, et al. (2014). Fluorinated Compounds in Medicinal Chemistry: Recent Applications, Synthetic Advances and Matched-Pair Analyses. Bentham Science. [Link]

-

W. Yi & C. Cai. (2006). Fluorous Lewis acids and phase transfer catalysts. ResearchGate. [Link]

-

Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Organic Chemistry Portal. [Link]

-

G. A. Olah. (1963). The Friedel-Crafts Syntheses. Chemical Reviews. [Link]

Sources

- 1. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Applications of Fluorine in Medicinal Chemistry | Scilit [scilit.com]

- 3. researchgate.net [researchgate.net]

- 4. New Synthesis of Diarylmethanes, Key Building Blocks for SGLT2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. studylib.net [studylib.net]

- 6. Friedel-Crafts Alkylation - Chemistry Steps [chemistrysteps.com]

- 7. mt.com [mt.com]

- 8. adichemistry.com [adichemistry.com]

- 9. Synthesis of difluoromethylated diarylmethanes via Fe(OTf)3-catalyzed Friedel–Crafts reaction of 2,2-difluoro-1-arylethyl phosphates - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Friedel-Crafts Acylation [organic-chemistry.org]

applications of 2-(Difluorophenylmethyl)-1,4-difluorobenzene in medicinal chemistry

Application Note: Strategic Utilization of 2-(Difluorophenylmethyl)-1,4-difluorobenzene in Medicinal Chemistry

Executive Summary

In the optimization of lead compounds, the diaryl ether (

This guide details the physicochemical rationale, synthesis protocols, and validation assays for deploying this scaffold in drug discovery campaigns, particularly for kinase inhibitors and CNS-active agents.[1]

Technical Deep Dive: The Gem-Difluoromethylene Advantage

Bioisosteric Rationale

The

| Property | Ether ( | Methylene ( | Gem-Difluoro ( | Impact on Drug Design |

| Bond Angle | ~118° | ~112° | ~115–116° | Alters vector of substituents; closer to |

| H-Bonding | Acceptor | None | Weak Acceptor | Modulates binding affinity without desolvation penalty.[1] |

| Metabolic Stability | Stable | Labile (Benzylic Ox.)[1] | Blocked | Prevents P450-mediated benzylic hydroxylation.[1] |

| Lipophilicity ( | Reference | +0.5 | +0.7 to +1.0 | Increases membrane permeability; improves BBB penetration.[1] |

The "Fluorine Effect" on Conformation

Unlike the freely rotating methylene group, the

Strategic Applications

Case Study: Kinase Inhibitor Optimization

Many kinase inhibitors (e.g., Sorafenib analogs) rely on a diaryl ether linker to orient the inhibitor within the ATP-binding pocket.[1]

-

Challenge: The ether oxygen can be a site of metabolic liability or fail to provide sufficient hydrophobic interaction.[1]

-

Solution: Substitution with 2-(Difluorophenylmethyl)-1,4-difluorobenzene.[1][2]

CNS Penetration Enhancement

For CNS targets, increasing lipophilicity while maintaining metabolic stability is crucial.[1] The

Experimental Protocols

Protocol A: Synthesis via Deoxofluorination

Objective: To synthesize 2-(Difluorophenylmethyl)-1,4-difluorobenzene from its corresponding ketone precursor.[1]

Reagents:

-

Precursor: (2,5-Difluorophenyl)(phenyl)methanone (1.0 equiv)[1]

-

Fluorinating Agent: Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur trifluoride) (1.5–2.0 equiv)[1]

-

Solvent: Anhydrous Dichloromethane (DCM) or Toluene (for higher temperatures)[1]

-

Catalyst: Ethanol (0.1 equiv, optional initiator)

Step-by-Step Methodology:

-

Setup: Flame-dry a round-bottom flask and purge with nitrogen. Add (2,5-Difluorophenyl)(phenyl)methanone (10 mmol) and dissolve in anhydrous DCM (5 mL/mmol).

-

Addition: Cool the solution to 0°C. Add Deoxo-Fluor® dropwise via a syringe. Caution: Reaction is exothermic.[1]

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 12–24 hours.

-

Note: If the substrate is sterically hindered, heat to 60°C in Toluene in a sealed Teflon vessel.[1]

-

-

Quenching: Cool to 0°C. Carefully quench by dropwise addition of saturated aqueous

. Caution: Gas evolution ( -

Workup: Extract with DCM (3x). Wash combined organics with 5% HCl (to remove amine byproducts), water, and brine.[1] Dry over

.[1] -

Purification: Concentrate in vacuo. Purify via silica gel flash chromatography (Eluent: Hexanes/EtOAc gradient). The product is typically a non-polar oil or low-melting solid.[1]

Validation:

-

NMR: Look for the characteristic singlet (or triplet if coupled) for the

Protocol B: Comparative Microsomal Stability Assay

Objective: To quantify the metabolic stability improvement of the

Materials:

-

Pooled Human Liver Microsomes (HLM) (20 mg/mL protein conc.)[1]

-

NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH)[1]

-

Test Compounds: 2-(Difluorophenylmethyl)-1,4-difluorobenzene vs. 2-benzyl-1,4-difluorobenzene (1 µM final conc.)

Workflow:

-

Pre-incubation: Mix HLM (0.5 mg/mL final) with test compound in phosphate buffer (pH 7.4) at 37°C for 5 min.

-

Initiation: Add NADPH regenerating system to start the reaction.[1]

-

Sampling: Remove aliquots (50 µL) at

min. -

Quenching: Immediately mix with 150 µL ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).

-

Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.

-

Calculation: Plot

vs. time. Calculate

Expected Outcome:

The

Visualizations & Logic Maps

Figure 1: Synthesis & Application Logic

This diagram illustrates the synthesis pathway and the decision logic for choosing this scaffold in lead optimization.

Caption: Decision framework for deploying the diaryldifluoromethane scaffold to resolve DMPK liabilities.